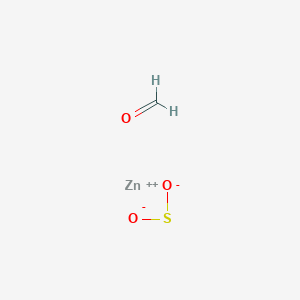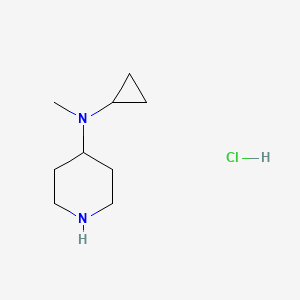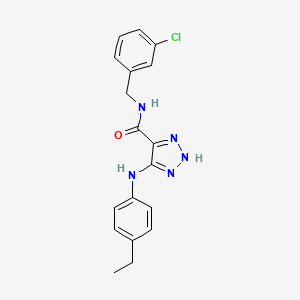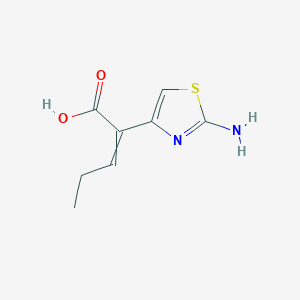
CID 21951255
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, bis[1-(hydroxy-kappaO)methanesulfinato-kappaO]-, (T-4)-: . This compound is known for its various industrial applications, particularly in the textiles industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc, bis[1-(hydroxy-kappaO)methanesulfinato-kappaO]-, (T-4)- typically involves the reaction of zinc salts with methanesulfinic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where zinc salts and methanesulfinic acid are combined under specific conditions to yield the desired product. The process is optimized for high yield and purity, ensuring that the compound meets industrial standards .
化学反应分析
Types of Reactions
Zinc, bis[1-(hydroxy-kappaO)methanesulfinato-kappaO]-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different zinc-containing products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of zinc metal.
Substitution: The hydroxymethanesulfinato groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc oxide, while reduction reactions can produce elemental zinc .
科学研究应用
Zinc, bis[1-(hydroxy-kappaO)methanesulfinato-kappaO]-, (T-4)- has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Widely used in the textiles industry for its role in dyeing and finishing processes.
作用机制
The mechanism of action of zinc, bis[1-(hydroxy-kappaO)methanesulfinato-kappaO]-, (T-4)- involves its interaction with various molecular targets. The compound can dissociate in biological fluids, releasing zinc ions that can interact with enzymes and other proteins, affecting their activity and function . The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and industrial effects .
相似化合物的比较
Similar Compounds
Zinc sulfate: Another zinc-containing compound with different industrial and biological applications.
Zinc chloride: Used in various chemical reactions and industrial processes.
Zinc acetate: Commonly used in laboratory and industrial settings.
Uniqueness
What sets zinc, bis[1-(hydroxy-kappaO)methanesulfinato-kappaO]-, (T-4)- apart from these similar compounds is its unique structure and specific applications in the textiles industry. Its ability to interact with dyes and other textile chemicals makes it particularly valuable in this field .
属性
分子式 |
CH2O3SZn |
|---|---|
分子量 |
159.5 g/mol |
InChI |
InChI=1S/CH2O.H2O2S.Zn/c1-2;1-3-2;/h1H2;1-2H;/q;;+2/p-2 |
InChI 键 |
WDHSSYCZNMQRNF-UHFFFAOYSA-L |
规范 SMILES |
C=O.[O-]S[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14104820.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104821.png)
![9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14104822.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104827.png)

![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104847.png)
![methyl 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B14104850.png)


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14104859.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14104873.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14104883.png)

